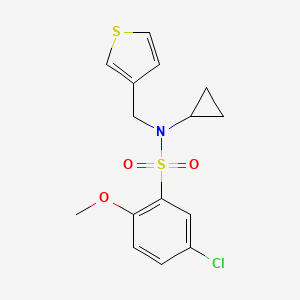
5-cloro-N-ciclopropil-2-metoxi-N-(tiofen-3-ilmetil)bencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide” represents a class of compounds known for their involvement in chemical synthesis and potential biological activities. While specific research directly on this compound was not found, related studies on similar benzenesulfonamide derivatives provide insights into the synthesis, molecular structure, chemical reactions, and properties of this class of compounds.
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds typically involves cascade reactions or interaction with thiourea in the presence of catalysts. For instance, Rozentsveig et al. (2011) detailed a cascade synthesis involving benzenesulfonamide reacted with thiourea, indicating a complex synthesis pathway for similar compounds (Rozentsveig et al., 2011).
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives has been determined through X-ray crystallography, showcasing the compound’s crystalline form and molecular interactions. Al-Hourani et al. (2015) presented the crystal structure of tetrazole derivatives, highlighting the planarity of tetrazole rings and their interactions, which might be comparable in complexity and structural characteristics to the compound (Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical properties of benzenesulfonamide derivatives involve reactions with various reagents to produce compounds with potential biological activities. Żołnowska et al. (2016) synthesized novel benzenesulfonamide derivatives with anticancer activities, indicating the chemical reactivity of these compounds towards the development of biologically active molecules (Żołnowska et al., 2016).
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on related compounds provide insights into these properties, essential for understanding the behavior and application of “5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide” in scientific research.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential for forming bonds, and activity in biological systems, are integral to the utility of benzenesulfonamide derivatives. The synthesis and evaluation of these compounds for inhibitory activities against various enzymes or receptors, as explored by Pal et al. (2003), demonstrate the broad chemical functionality of this class of compounds (Pal et al., 2003).
Aplicaciones Científicas De Investigación
Acoplamiento de Suzuki–Miyaura
La reacción de acoplamiento de Suzuki–Miyaura (SM) es un método poderoso para formar enlaces carbono-carbono. Implica el acoplamiento cruzado de compuestos organoborados con haluros orgánicos o pseudohaluros (como cloruros o bromuros de arilo) utilizando un catalizador de paladio. El éxito del acoplamiento SM radica en sus condiciones de reacción suaves y su tolerancia a los grupos funcionales. Específicamente, este compuesto sirve como un reactivo organoborado en las reacciones de acoplamiento SM, facilitando la construcción de moléculas complejas .
Hidrogenación de transferencia para la síntesis de aminas
El compuesto actúa como un catalizador versátil para una síntesis de aminas más ecológica a través de la hidrogenación de transferencia de iminas. Este proceso permite la aminación reductora de compuestos carbonílicos, lo que lleva a la formación de aminas. Su aplicación contribuye a rutas sintéticas sostenibles y eficientes .
Hidroaminación formal anti-Markovnikov de olefinas terminales
En el contexto de la funcionalización de olefinas, este compuesto puede participar en reacciones formales de hidroaminación anti-Markovnikov. Al agregar un grupo amino a través del doble enlace, permite la formación regioselectiva de nuevos enlaces C-N .
Acoplamiento cruzado de Hiyama catalizado por paladio
Este compuesto juega un papel en la preparación de biarilos a través de reacciones de acoplamiento cruzado de Hiyama catalizadas por paladio. El proceso implica el acoplamiento de ariltrifluorosilanos con el compuesto, lo que lleva a la formación de compuestos biarílicos .
Inhibición de la activación del inflamasoma NLRP3
La investigación sugiere que este compuesto exhibe actividad inhibitoria contra el inflamasoma NLRP3, particularmente relevante en el contexto del infarto agudo de miocardio. El inflamasoma NLRP3 amplifica las respuestas inflamatorias, y compuestos como este pueden tener potencial terapéutico .
Safety and Hazards
This chemical is considered hazardous. It’s harmful if swallowed, in contact with skin, or if inhaled . It’s advised to use this compound only outdoors or in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray . In case of contact, it’s recommended to wash with plenty of soap and water .
Mecanismo De Acción
Target of Action
The primary target of 5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is human carbonic anhydrase B . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, human carbonic anhydrase B, by acting as an inhibitor This means it binds to the enzyme and reduces its activity
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. For instance, benzenesulfonamide derivatives, which include this compound, have been found to be effective in the treatment of proliferative diseases such as cancer . This suggests that the compound could have a range of potential effects depending on the disease state and the specific cellular environment.
Propiedades
IUPAC Name |
5-chloro-N-cyclopropyl-2-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S2/c1-20-14-5-2-12(16)8-15(14)22(18,19)17(13-3-4-13)9-11-6-7-21-10-11/h2,5-8,10,13H,3-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYRBZQPLAZOLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CSC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Acetyl-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzenesulfonamide](/img/structure/B2490292.png)
![5-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2490293.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2490294.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethoxybenzamide](/img/structure/B2490295.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)acetamide](/img/structure/B2490297.png)
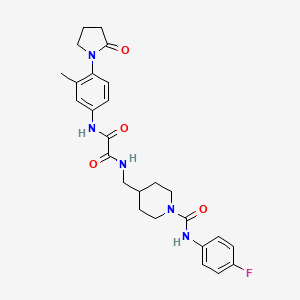
![2-(1-(tert-butyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2490299.png)
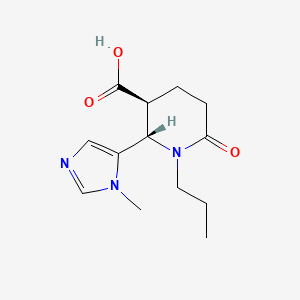
![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2490306.png)
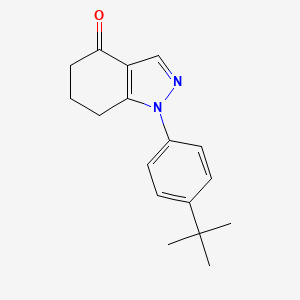
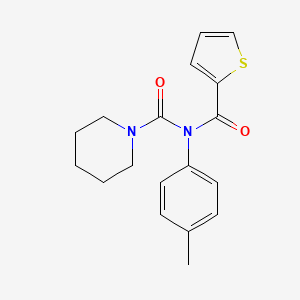
![4-methyl-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490311.png)
